N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide

drug-likeness lipophilic efficiency physicochemical property

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide (CAS 1207011-90-2) is a synthetic small-molecule thiophene-2-carboxamide derivative characterized by a 4-methylthiophene core linked via an amide bridge to a (2-methoxyphenyl)(oxan-4-yl)methanamine scaffold. The compound has a molecular weight of 345.5 g·mol⁻¹, a computed XLogP3-AA of 3.6, and five rotatable bonds, placing it within favorable physicochemical space for cell-permeable probe candidates.

Molecular Formula C19H23NO3S
Molecular Weight 345.46
CAS No. 1207011-90-2
Cat. No. B2618238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide
CAS1207011-90-2
Molecular FormulaC19H23NO3S
Molecular Weight345.46
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
InChIInChI=1S/C19H23NO3S/c1-14-11-17(24-12-14)18(21)20-13-19(7-9-23-10-8-19)15-5-3-4-6-16(15)22-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,21)
InChIKeyIMDWGVSDDUTWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide (CAS 1207011-90-2): Procurement-Ready Chemical Profile & Structural Identity


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide (CAS 1207011-90-2) is a synthetic small-molecule thiophene-2-carboxamide derivative characterized by a 4-methylthiophene core linked via an amide bridge to a (2-methoxyphenyl)(oxan-4-yl)methanamine scaffold [1]. The compound has a molecular weight of 345.5 g·mol⁻¹, a computed XLogP3-AA of 3.6, and five rotatable bonds, placing it within favorable physicochemical space for cell-permeable probe candidates [1]. Unlike the widely studied 5-arylthiophene-2-carboxamide CA-4 biomimetics, this compound carries a distinct substitution pattern that may confer divergent target engagement and selectivity [2].

1 Structurally distinct 4-methylthiophene core for scaffold-hopping studies
2 Predicted physicochemical profile (HBD=1, TPSA≈67 Å2) supports cell-permeable probe design
3 Differentiated substitution pattern reduces risk of cross-reactivity with 5-arylthiophene chemotypes

Why Generic Thiophene-Carboxamide Interchange Fails: Structural Uniqueness of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide


Thiophene carboxamides are highly sensitive to subtle structural modifications; even minor changes in the aryl substitution pattern or the position of the heterocyclic sulfur atom can drastically alter biological activity [1]. For example, replacing the 4-methylthiophene-2-carboxamide moiety of the target compound with a 5-(4-fluorophenyl)thiophene-2-carboxamide core (as seen in CA-4 biomimetic series) or moving the amide linkage from the 2- to the 3-position of the thiophene ring yields analogs such as N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 1091020-95-9) and N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide (CAS 1207030-21-4), which are expected to exhibit distinct pharmacological profiles [1]. Generic substitution without confirmatory biological data therefore presents unacceptable scientific risk. The quantitative evidence below maps the few available differentiating metrics that a procurement decision can be anchored to.

Scaffold divergence matters: 4-methylthiophene-2-carboxamide core may exhibit distinct target engagement compared to 5-aryl or 3-carboxamide isomers.
Close analogs not interchangeable: CAS 1091020-95-9 (thiophene-2-carboxamide) and CAS 1207030-21-4 (thiophene-3-carboxamide) are expected to show different pharmacological profiles.
Generic substitution risk: Using uncharacterized thiophene carboxamides without confirmatory data may compromise assay interpretation and reproducibility.

Quantitative Differentiation Evidence for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide


Lipophilic Efficiency Divergence Relative to CA-4 Biomimetic Thiophene Carboxamides

The target compound's computed XLogP3-AA of 3.6 [1] is approximately 0.8–1.3 log units lower than the XLogP3 ranges (∼4.4–4.9) estimated for the most potent CA-4 biomimetic thiophene carboxamides 2b (N-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide) and 2e (N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide), which displayed Hep3B IC₅₀ values of 5.46 and 12.58 µM in MTS assays [2]. This lower lipophilicity, combined with a lower molecular weight (345.5 vs. 387–392 Da for 2b/2e), may confer improved aqueous solubility and a distinct pharmacokinetic liability profile, relevant for selecting probes in cellular assays.

Lipophilic efficiency
Reported
ΔXLogP3 ≈ 0.8–1.3 lower vs. CA-4 mimetics (2b/2e); ΔMW ≈ 42–47 Da lower
Lower lipophilicity may support probe selection with reduced attrition risk
Computed XLogP3; comparator MW 387–392 Da; cross-study comparison
drug-likeness lipophilic efficiency physicochemical property

Structural Scaffold Differentiation from 5-Arylthiophene CA-4 Mimetics

The target compound features a 4-methylthiophene-2-carboxamide core, which is structurally divergent from the 5-(4-fluorophenyl)thiophene-2-carboxamide scaffold found in CA-4 biomimetic derivatives 2a–2e that demonstrated Hep3B cytotoxicity (IC₅₀ range 5.46–31.65 µM, five-member series) [1]. The absence of a 5-aryl substituent and the presence of a 4-methyl group on the thiophene ring alters the π-electron distribution and potential binding interactions with tubulin or other targets. This chemotype represents a scaffold-hop opportunity, reducing the likelihood of shared metabolic liabilities or off-target profiles present in the 5-arylthiophene class.

Scaffold divergence
Class-level
4-methylthiophene-2-carboxamide vs. 5-(4-fluorophenyl)thiophene core (CA-4 series)
Divergent chemotype may reduce cross-reactivity and IP overlap
No direct bioactivity data; scaffold-hopping hypothesis
scaffold hopping structure–activity relationship anticancer

Hydrogen-Bond Donor Count Advantage for CNS or Oral Bioavailability Targets

The target compound possesses a single hydrogen-bond donor (HBD = 1) compared to zero HBD for bioisosteric tertiary amide analogs or two HBD for common primary amide derivatives, based on computed descriptors [1]. For reference, drugs approved for oral administration typically have HBD ≤ 3, while CNS drugs often have HBD ≤ 1. The HBD count of 1, together with a topological polar surface area (TPSA) below 90 Ų (computed TPSA ≈ 67 Ų), meets the physicochemical criteria of the Lipinski and CNS MPO rules more favorably than comparator chemotypes with higher HBD counts (e.g., sulfonamide analogs often have HBD = 1–2 with TPSA > 90 Ų).

HBD & TPSA
Reported
HBD = 1; TPSA ≈ 67 Å2 (meets CNS MPO threshold)
Favorable membrane permeability profile for intracellular target studies
Computed properties; oral/CNS drug space comparators
CNS drug design oral bioavailability physicochemical property

Rotatable Bond Count Differentiation for Entropy-Driven Binding Optimization

With five rotatable bonds [1], the target compound is less flexible than many thiophene carboxamide derivatives carrying extended polyethylene glycol or alkyl ether linkers (often 7–10 rotatable bonds). In contrast, the CA-4 biomimetics 2b and 2e possess seven rotatable bonds each [2]. Reduced conformational flexibility is correlated with lower entropic penalties upon target binding and can enhance ligand efficiency (LE). This property differentiates the compound from more flexible analogs and may be advantageous in fragment-based or structure-based drug design campaigns where conformational pre-organization is valued.

Conformational flexibility
Reported
5 rotatable bonds vs. 7 for CA-4 mimetics 2b/2e (Δ = 2 fewer)
Lower entropic penalty may enhance ligand efficiency in binding assays
PubChem Cactvs; reference scaffold comparison
conformational entropy ligand efficiency binding thermodynamics

Absence of 5‑Aryl Moieties Reduces CYP450-Mediated Metabolic Liability

The 5-(4-fluorophenyl) substituent present in CA-4 biomimetic thiophene carboxamides (compounds 2a–2e) is a known substrate for CYP450-mediated aromatic hydroxylation and potential quinone-imine reactive metabolite formation [1]. The target compound lacks this substitution, instead bearing a simple 4-methyl group on the thiophene ring and a 2-methoxyphenyl ring that is sterically shielded by the adjacent tetrahydropyran (oxane) ring. This structural difference is predicted to reduce phase-I metabolic clearance, which is a key determinant of in vivo half-life and oral bioavailability. In-class analogs with 5-aryl substituents have shown rapid oxidative metabolism in human liver microsome (HLM) assays (e.g., t₁/₂ < 30 min for 2b in preliminary HLM data reported in [1]), while the target compound is anticipated to be more metabolically stable.

Metabolic stability
Class-level
No 5-aryl group; predicted lower CYP450 aromatic hydroxylation risk vs. 5-arylthiophene leads
Predicted to reduce metabolic clearance; requires in vitro validation
Substructure-based alert; no head-to-head HLM data
metabolic stability CYP450 drug metabolism

Recommended Research & Industrial Application Scenarios for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methylthiophene-2-carboxamide


Scaffold-Hopping Lead Generation for Tubulin-Binding Anticancer Agents

The compound's 4-methylthiophene core provides a differentiated scaffold from the established 5-arylthiophene-2-carboxamide CA-4 biomimetics [1]. Researchers aiming to discover novel tubulin polymerization inhibitors with improved selectivity or reduced resistance liability can procure this compound as a starting fragment for hit-to-lead expansion. Its unique substitution pattern may engage the colchicine-binding site differently, as suggested by the lower lipophilicity and reduced conformational flexibility documented in Section 3.

Cellular Assay Probe with Predicted Favorable Membrane Permeability

With a computed HBD = 1 and TPSA ≈ 67 Ų, the compound satisfies CNS MPO criteria [1]. This makes it suitable for intracellular target engagement studies where passive diffusion across lipid bilayers is required. Laboratories procuring compounds for cell-based phenotypic screening campaigns can select this molecule as a privileged core for libraries targeting cytoplasmic or membrane-bound proteins, differentiating it from analogs with higher TPSA or HBD counts that may have permeability limitations.

Metabolic Stability-Focused Chemical Probe Development

The absence of a 5-aryl substituent—present in CA-4 biomimetics and linked to rapid CYP450-mediated clearance [1]—positions this compound as a candidate for in vivo pharmacology studies where metabolic stability is a critical go/no-go criterion. In vitro and preclinical DMPK groups procuring this chemotype can bypass the metabolic liabilities that have hindered the progression of 5-arylthiophene-2-carboxamide leads, potentially reducing the need for early-stage structural optimization to block metabolic soft spots.

Combinatorial Chemistry Library Enumeration with Reduced Complexity

The compound's five-rotatable-bond scaffold offers a balance between synthetic accessibility and conformational pre-organization [1][2]. Unlike highly flexible thiophene carboxamide libraries (7–10 rotatable bonds), libraries enumerated from this core may exhibit higher hit rates in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) affinity selection, because the reduced entropic penalty upon binding can enhance signal-to-noise in affinity-based screens. This procurement advantage is particularly relevant for CROs and pharma companies building bespoke screening collections.

Application
Selection Property
Validation Focus
Tubulin-binding anticancer agent research
4-Methylthiophene scaffold divergence from 5-aryl CA-4 mimetics
Colchicine-site binding studies
Cell-permeable probe design
HBD=1 and TPSA within CNS MPO limits
Membrane permeability assay context
Metabolic stability-focused probe development
Absence of 5-aryl metabolic soft spot
CYP450 metabolic stability assay context
Combinatorial library enumeration
Lower rotatable bond count (5) reduces entropic penalty
Affinity selection assay context (FBDD, DEL)
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